![molecular formula C22H29N3O2 B2786096 N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide CAS No. 898414-31-8](/img/structure/B2786096.png)
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
Target of Action
The primary target of the compound N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide is Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
The compound acts as a potent and selective inhibitor of ALK . It binds to the ATP-binding site of ALK, thereby inhibiting the autophosphorylation of ALK, downstream signaling pathways, and the growth of ALK-dependent cancer cells .
Biochemical Pathways
The inhibition of ALK disrupts its downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways . These pathways are involved in cell cycle regulation, survival, and proliferation. Therefore, the inhibition of ALK can lead to the suppression of tumor cell growth and induction of apoptosis .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, formulation, route of administration, and dose .
Result of Action
The result of the compound’s action is the inhibition of tumor cell growth and the induction of apoptosis in ALK-dependent cancer cells . This can lead to a reduction in tumor size and potentially contribute to the treatment of cancers such as non-small cell lung cancer (NSCLC) where ALK plays a role .
Advantages and Limitations for Lab Experiments
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide is a highly selective antagonist of mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high doses. Careful consideration should be given to the dosing and administration of this compound in lab experiments.
Future Directions
There are several future directions for the study of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. Another area of interest is the use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases. Finally, the development of more potent and selective mGluR5 antagonists may lead to the discovery of new therapeutic agents for various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 4-methylpiperazine to form 4-methylbenzoyl-4-methylpiperazine. This intermediate compound is then reacted with 4-methoxyphenylethylamine to yield this compound. The synthesis method has been optimized to produce high yields and purity of the final product.
Scientific Research Applications
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of addiction, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-4-6-19(7-5-17)22(26)23-16-21(25-14-12-24(2)13-15-25)18-8-10-20(27-3)11-9-18/h4-11,21H,12-16H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQPPOLNTYJJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.